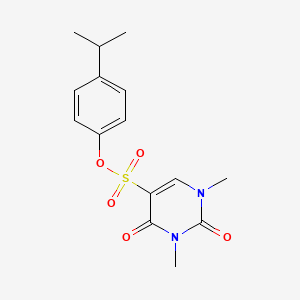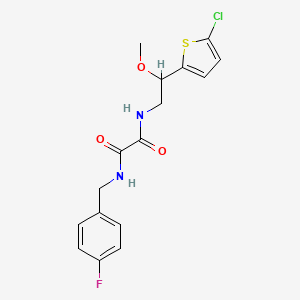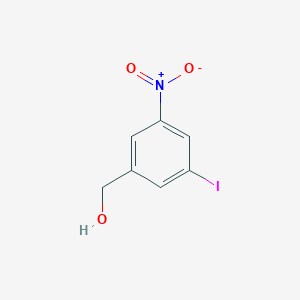![molecular formula C21H18ClN3O2S B2579612 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide CAS No. 1705096-33-8](/img/structure/B2579612.png)
2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide” is a complex organic molecule. It contains a total of 48 bonds, including 30 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 1 double bond, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 1 secondary amide (aliphatic), and 1 aromatic ether .
Molecular Structure Analysis
The compound contains a total of 48 bonds, including 30 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 1 double bond, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 1 secondary amide (aliphatic), and 1 aromatic ether . It also contains a total of 45 atoms; 18 Hydrogen atoms, 20 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .Physical and Chemical Properties Analysis
The compound is a solid . Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Compounds structurally related to 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have been designed with the intention of acting as pro-drugs, specifically targeting anaerobic bacteria by liberating lethal species within the target cell following bioreduction. Such compounds have shown potent antibacterial activity against a range of anaerobic bacteria, highlighting their potential in treating bacterial infections (Dickens et al., 1991). Additionally, imidazole analogues of fluoxetine, structurally similar to our compound of interest, have exhibited superior anti-Candida activity compared to standard antifungal agents, indicating their potential as novel anti-Candida agents (Silvestri et al., 2004).
Anticancer Applications
The modification of related compounds to incorporate specific functional groups has led to significant anticancer activities. For example, a series of substituted compounds starting from 2-(4-methylphenyl)acetic acid demonstrated moderate to excellent anticancer activity against several cancer cell lines, suggesting their utility in cancer treatment (Ravinaik et al., 2021). Additionally, novel series of pharmacophores containing thiazole moiety have been synthesized and evaluated as potent anticancer agents, further underlining the importance of this class of compounds in developing new cancer therapies (Gomha et al., 2017).
Direcciones Futuras
Imidazole and thiazole derivatives, such as this compound, have been the subject of considerable research interest due to their wide range of biological activities . Future research could focus on further exploring the biological activities of this compound and its potential applications in medicine.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-21(2,27-15-9-7-14(22)8-10-15)19(26)23-17-6-4-3-5-16(17)18-13-25-11-12-28-20(25)24-18/h3-13H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJWDBJWKITUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2579529.png)
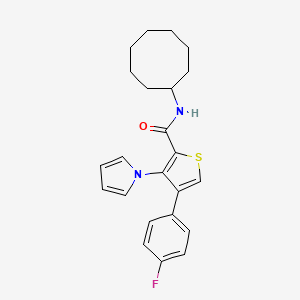
![2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2579531.png)
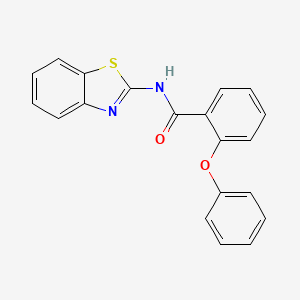

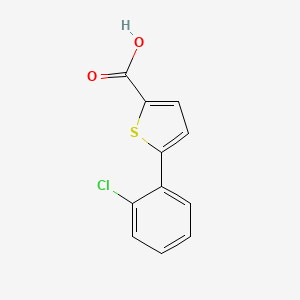
![5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2579535.png)
![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2579540.png)

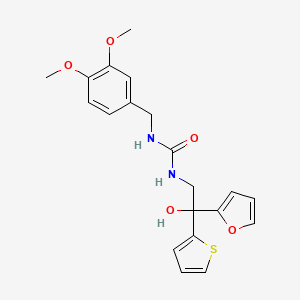
![1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2579544.png)
